

Technical Guide: Synthesis and Characterization of 5-Chloro-2-methoxynicotinoyl Chloride

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Compound of Interest

Compound Name: *5-Chloro-2-methoxynicotinoyl chloride*

CAS No.: 54916-67-5

Cat. No.: B8420492

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Executive Summary

5-Chloro-2-methoxynicotinoyl chloride is a critical electrophilic scaffold employed in the synthesis of heterocyclic pharmaceutical agents, particularly kinase inhibitors and agrochemicals requiring a pyridine core with specific electronic tuning. The presence of the electron-donating methoxy group at the C2 position, juxtaposed with the electron-withdrawing chlorine at C5, creates a unique electronic push-pull system that influences the reactivity of the acid chloride moiety.

This guide details a robust, two-step synthetic pathway starting from commercially available 2,5-dichloronicotinic acid. It emphasizes the regioselectivity of nucleophilic aromatic substitution (

) and the catalytic activation required for efficient acid chloride generation.

Retrosynthetic Strategy & Rational Design

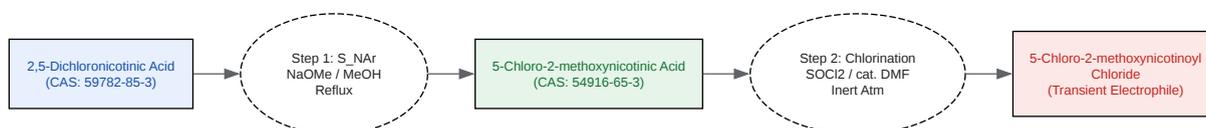
The synthesis is designed around the principle of regioselective activation. Direct chlorination of a methoxy-pyridine core is often non-selective. Therefore, we utilize the inherent reactivity differences in 2,5-dichloronicotinic acid.

Structural Logic

- C2 Position: Highly activated for nucleophilic attack due to the adjacent ring nitrogen (inductive effect) and the ortho-carboxylic acid group (mesomeric/inductive electron withdrawal).
- C5 Position: The chlorine atom at C5 is relatively inert to nucleophilic substitution under mild conditions, allowing it to remain intact as a structural handle.

Reaction Pathway Diagram

The following diagram illustrates the conversion from the starting material to the reactive intermediate.[1]



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Figure 1: Two-step synthetic pathway leveraging regioselective

followed by acid activation.

Experimental Protocols

Step 1: Synthesis of 5-Chloro-2-methoxynicotinic Acid

Objective: Replace the C2-chloro group with a methoxy group while preserving the C5-chloro substituent.

Materials

- Substrate: 2,5-Dichloronicotinic acid (1.0 eq)
- Reagent: Sodium Methoxide (NaOMe), 25% wt solution in methanol (3.0 eq)
- Solvent: Anhydrous Methanol (5-10 volumes)

Protocol

- Setup: Charge a round-bottom flask with 2,5-dichloronicotinic acid and anhydrous methanol under a nitrogen atmosphere.
- Addition: Add the NaOMe solution dropwise at room temperature. Note: The reaction is exothermic; control the addition rate to maintain temperature < 30°C.
- Reaction: Heat the mixture to reflux (approx. 65°C) and stir for 4–6 hours.
 - In-Process Control (IPC): Monitor by HPLC or TLC (Mobile phase: DCM/MeOH 9:1). The starting material spot () should disappear, replaced by a more polar product spot.
- Workup:
 - Cool the mixture to room temperature.
 - Concentrate under reduced pressure to remove the bulk of methanol.
 - Dilute the residue with water.
 - Critical Step: Acidify the aqueous solution to pH 2–3 using 2N HCl. The product will precipitate as a white to off-white solid.
- Isolation: Filter the solid, wash with cold water, and dry in a vacuum oven at 50°C.

Yield Expectation: 85–95% Characterization (Solid):

- Melting Point: 146–148°C [1].
- ¹H NMR (DMSO-
, 400 MHz):
13.0 (br s, 1H, COOH), 8.35 (d, J=2.5 Hz, 1H, H-6), 8.05 (d, J=2.5 Hz, 1H, H-4), 3.95 (s, 3H, OMe).

Step 2: Synthesis of 5-Chloro-2-methoxynicotinoyl Chloride

Objective: Convert the carboxylic acid to the acid chloride. Caution: The product is moisture-sensitive and corrosive. This step should be performed immediately prior to the subsequent coupling reaction.

Materials

- Substrate: 5-Chloro-2-methoxynicotinic acid (from Step 1)
- Reagent: Thionyl Chloride () (5.0 eq) or Oxalyl Chloride (1.5 eq)
- Catalyst: N,N-Dimethylformamide (DMF) (1–2 drops)
- Solvent: Toluene or Dichloromethane (DCM) (anhydrous)

Protocol

- Setup: Suspend the acid substrate in anhydrous toluene (or DCM) in a dry flask equipped with a reflux condenser and a drying tube (CaCl or line).
- Activation: Add catalytic DMF.
 - Expert Insight: DMF reacts with to form the Vilsmeier-Haack reagent (chloroiminium ion), which is the active chlorinating species, significantly accelerating the reaction and preventing formation of anhydride byproducts.
- Addition: Add dropwise. Gas evolution (HCl,

) will be observed.

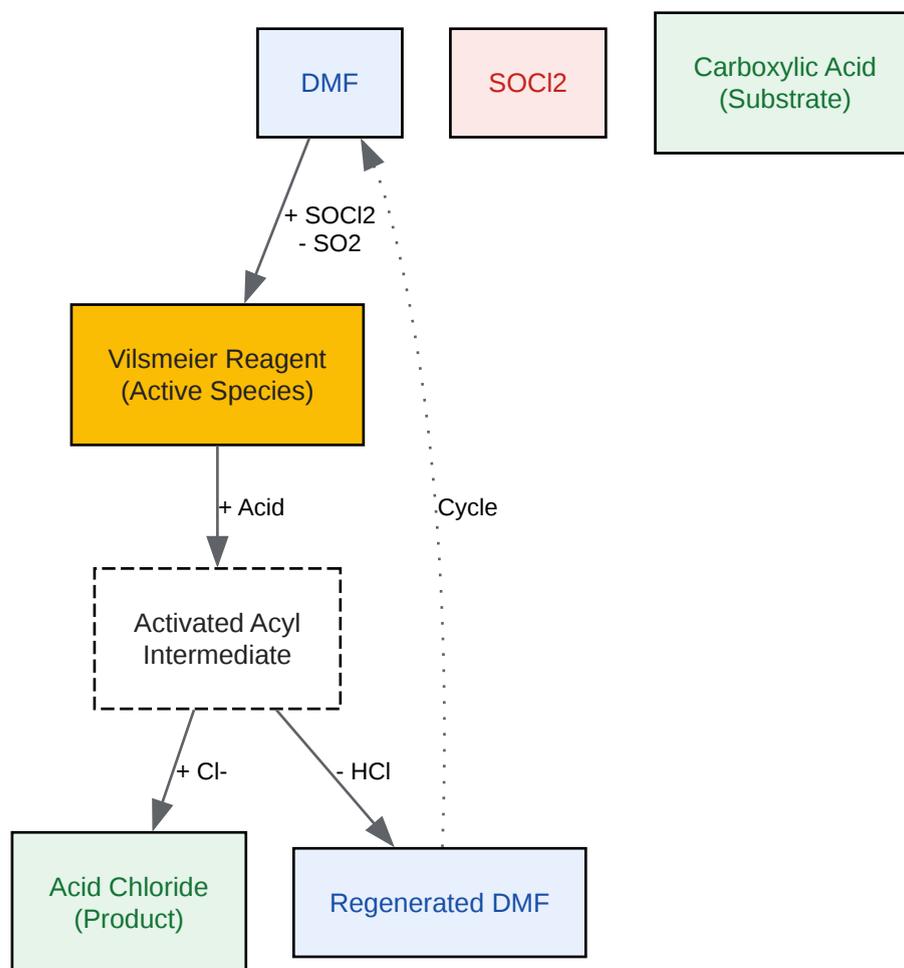
- Reaction:
 - If using

/Toluene: Heat to 70–80°C for 2 hours.
 - If using Oxalyl Chloride/DCM: Stir at room temperature for 3–4 hours.
- Completion: The suspension should become a clear solution as the acid is consumed.
- Workup:
 - Evaporate the solvent and excess reagent under reduced pressure (rotary evaporator with a base trap).
 - Co-evaporate with dry toluene (2x) to remove trace HCl and

.
 - Result: The product is obtained as a pale yellow oil or low-melting solid. Use immediately.

Mechanism of Activation (DMF Catalysis)

Understanding the role of DMF is crucial for troubleshooting low yields. The diagram below details the catalytic cycle that converts the inert thionyl chloride into a potent electrophile.



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Figure 2: The DMF catalytic cycle in acid chloride formation. The Vilsmeier reagent attacks the carboxylic acid more rapidly than thionyl chloride alone.

Characterization & Quality Control

Since the acid chloride is unstable, full characterization is best performed on the methyl ester derivative or by IR spectroscopy.

Quantitative Data Summary

| Property | 5-Chloro-2-methoxynicotinic Acid (Precursor) | 5-Chloro-2-methoxynicotinoyl Chloride (Target) |
|------------------|--|--|
| CAS Number | 54916-65-3 | N/A (Transient) |
| Molecular Weight | 187.58 g/mol | 206.03 g/mol |
| Physical State | White Solid | Pale Yellow Oil/Solid |
| Melting Point | 146–148°C | N/A (Hydrolyzes) |
| Solubility | DMSO, Methanol, Base | DCM, Toluene, THF |
| Key IR Peak | 1680–1700 cm (COOH) | ~1770 cm (COCl) |

Validation Protocol (The "Methanol Quench")

To confirm the conversion to acid chloride without isolating the unstable species:

- Take a small aliquot (10 L) of the reaction mixture (Step 2).
- Quench into anhydrous methanol (500 L).
- Analyze by HPLC/MS.
- Pass Criteria:
 - Disappearance of Acid peak (MW 187).
 - Appearance of Methyl Ester peak (MW 201).
 - Absence of starting material confirms complete conversion.

Safety & Handling

- Thionyl Chloride: Highly corrosive and releases HCl/SO₂ gas. Must be used in a fume hood with a scrubber.
- Acid Chloride Stability: Extremely sensitive to moisture. Hydrolysis regenerates the acid and releases HCl gas. Store under argon at -20°C if not used immediately.
- Skin/Eye Contact: Both the acid chloride and the precursor are irritants. Wear nitrile gloves and safety goggles.

References

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